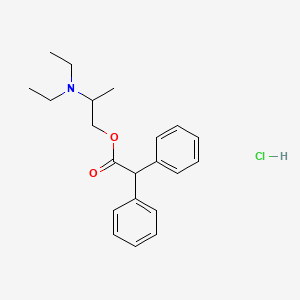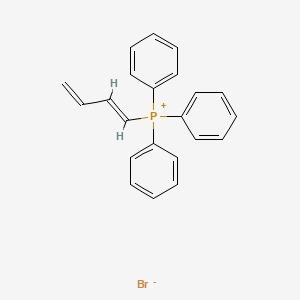
2-(1-Hydroxyethyl)-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-3-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3-methylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3-methylcyclohexanol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(1-oxoethyl)-3-methylphenol
Reduction: 2-(1-hydroxyethyl)-3-methylcyclohexanol
Substitution: Various ethers and esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material’s properties.
Wirkmechanismus
The mechanism by which 2-(1-Hydroxyethyl)-3-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxyethyl)-9,10-anthraquinone: Similar in structure but with an anthraquinone core.
1,8-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione: Another compound with a hydroxyethyl group attached to an anthracene core.
Uniqueness
2-(1-Hydroxyethyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and a methyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
484016-51-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,10-11H,1-2H3 |
InChI-Schlüssel |
QEXSZZROSHSOPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)






![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)






